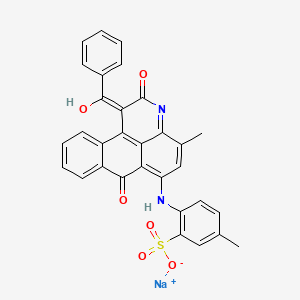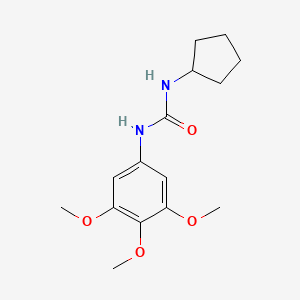
Urea, N-cyclopentyl-N'-(3,4,5-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-cyclopentyl-N’-(3,4,5-trimethoxyphenyl)- is a compound that features a urea backbone with a cyclopentyl group and a 3,4,5-trimethoxyphenyl group attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-cyclopentyl-N’-(3,4,5-trimethoxyphenyl)- typically involves the reaction of cyclopentylamine with 3,4,5-trimethoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Urea, N-cyclopentyl-N’-(3,4,5-trimethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Urea, N-cyclopentyl-N’-(3,4,5-trimethoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Urea, N-cyclopentyl-N’-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets. The trimethoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The urea moiety can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Urea, N-cyclopentyl-N’-(3,4,5-trimethoxyphenyl)-: Unique due to the presence of both cyclopentyl and trimethoxyphenyl groups.
Urea, N-cyclopentyl-N’-(3,4-dimethoxyphenyl)-: Lacks one methoxy group, which may affect its biological activity.
Urea, N-cyclopentyl-N’-(3,5-dimethoxyphenyl)-: Different substitution pattern on the phenyl ring, leading to different properties.
Uniqueness
The presence of the 3,4,5-trimethoxyphenyl group in Urea, N-cyclopentyl-N’-(3,4,5-trimethoxyphenyl)- imparts unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can translate to different biological activities and applications.
Properties
CAS No. |
68060-78-6 |
|---|---|
Molecular Formula |
C15H22N2O4 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
1-cyclopentyl-3-(3,4,5-trimethoxyphenyl)urea |
InChI |
InChI=1S/C15H22N2O4/c1-19-12-8-11(9-13(20-2)14(12)21-3)17-15(18)16-10-6-4-5-7-10/h8-10H,4-7H2,1-3H3,(H2,16,17,18) |
InChI Key |
HCDZCIGHGCRMNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14462509.png)
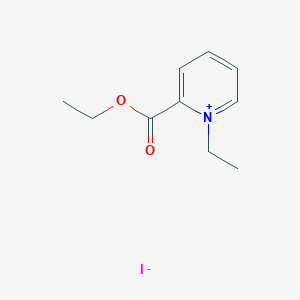
![Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate](/img/structure/B14462517.png)
![(Thiene-2,5-diyl)bis[(thiophen-2-yl)methanone]](/img/structure/B14462518.png)
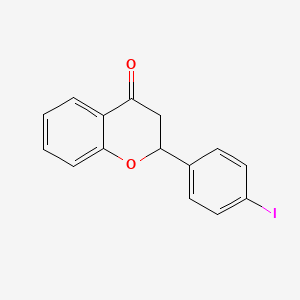
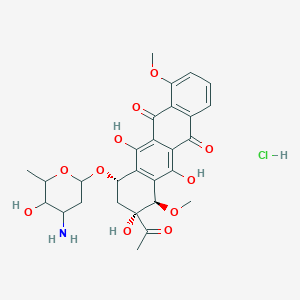
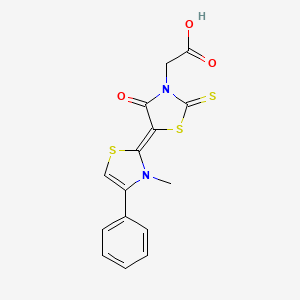

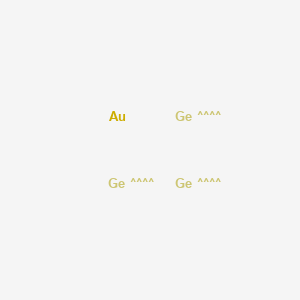
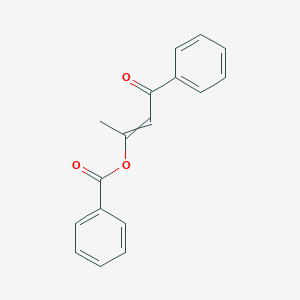
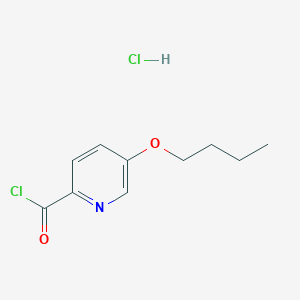
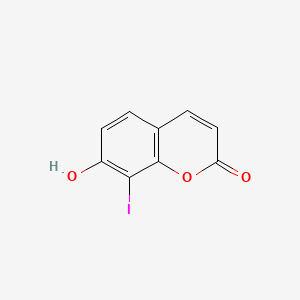
![3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14462558.png)
